Molecular Weight and Lipophilicity Shift Imparted by Dual 7,7-Dimethyl and 3-Bromo Substitution
The target compound (MW = 231.09 Da) is 28.05 Da heavier than its des‑dimethyl analogue 3‑bromo‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (CAS 1429903-85-4, MW = 203.04 Da) and 34.89 Da heavier than the 3‑carboxy analogue 7,7‑dimethyl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑carboxylic acid (MW = 196.20 Da) . The two methyl groups increase the calculated fraction of sp3‑hybridized carbon atoms (Fsp3) and are predicted to raise the consensus log P by approximately 0.3–0.5 log units compared to the non‑methylated bromo scaffold . This moderate lipophilicity gain can improve passive membrane permeability while maintaining acceptable aqueous solubility, a balance that is often critical in hit‑to‑lead optimization .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 231.09 Da; predicted consensus log P ≈ 1.3–1.5 (estimated by analogy to 7,7‑dimethyl‑3‑carboxy analogue ) |
| Comparator Or Baseline | 3‑Bromo‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine (MW = 203.04 Da; predicted log P ≈ 0.8–1.0); 7,7‑Dimethyl‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑carboxylic acid (MW = 196.20 Da; consensus log P = 0.99) |
| Quantified Difference | MW increase of 28–35 Da vs. comparators; predicted log P difference of +0.3 to +0.5 units. |
| Conditions | In silico predictions based on the XLOGP3, WLOGP, and MLOGP methods; experimental log P not available. |
Why This Matters
The combination of higher molecular weight and moderately increased lipophilicity can translate into improved pharmacokinetic properties, making the compound a more advanced starting point for lead optimization than its simpler analogues.
